molecular formula C14H11Cl2NO4S B2538694 N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 884986-90-7

N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine

Cat. No. B2538694
CAS RN: 884986-90-7
M. Wt: 360.21
InChI Key: IFOOFHFEADLBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, which is a known inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The compound is part of a broader class of N-(phenylsulfonyl)glycines and their analogues, which have been synthesized and evaluated for their potential therapeutic effects. These compounds are characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of glycine, with various substitutions on the phenyl ring that can influence their biological activity and interaction with target enzymes .

Synthesis Analysis

The synthesis of N-(phenylsulfonyl)glycines and their derivatives, including those with chlorophenyl groups, involves the reaction of appropriate amino acid esters with arylsulfonyl chlorides. The process can be carried out without the need for protecting groups on the phenolic hydroxy group, using a mixture of solvents such as THF/DMF and a base like sodium carbonate. This method allows for the chemoselective arylsulfonylation of the amino acid esters, yielding the desired products with good yields and without racemization of the stereogenic carbon centers .

Molecular Structure Analysis

The molecular structure of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine is characterized by the presence of a sulfonyl group and a dichlorophenyl group attached to the nitrogen atom of glycine. The specific arrangement of these groups and the overall three-dimensional conformation of the molecule can significantly affect its interaction with enzymes such as aldose reductase. The stereochemistry of the molecule, particularly the configuration of the stereogenic center, is also crucial for its biological activity, as seen in the case of the S isomers being more active than the R isomers in related compounds .

Chemical Reactions Analysis

The chemical reactivity of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine and its analogues is influenced by the presence of the sulfonyl and phenyl groups. These groups can participate in various chemical reactions, including nucleophilic substitutions, where the phenoxide anion may compete with the amino group for nucleophilic attack. The use of specific solvents and additives, such as DMF, can enhance the chemoselectivity of these reactions by solvating the oxygen atom of the formed N,O-dianion, thereby reducing its nucleophilicity and favoring N-substitution over O-substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine are influenced by its molecular structure. The presence of the sulfonyl and dichlorophenyl groups can affect the compound's solubility, stability, and overall reactivity. These properties are important for the compound's biological activity and its potential as a therapeutic agent. The solubility in different solvents, the stability under various conditions, and the reactivity towards different reagents are all critical factors that determine the compound's suitability for pharmaceutical applications .

Scientific Research Applications

Roles of Glycine in Plant Stress Resistance

Glycine betaine (GB) and proline accumulation in plants in response to environmental stresses (e.g., drought, salinity, extreme temperatures) play significant roles in osmotolerance. These compounds enhance enzyme and membrane integrity and mediate osmotic adjustment. Although "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine" is not directly mentioned, understanding the mechanism of action of glycine and its derivatives could inform research into novel stress resistance strategies in plants (Ashraf & Foolad, 2007).

Glycine Receptors and Neurotransmission

Glycine acts as an inhibitory neurotransmitter in the central nervous system through glycine receptors (GlyR). GlyR are chloride ion channels that mediate inhibitory neurotransmission. Research into compounds that interact with GlyR, such as "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine," could uncover new therapeutic targets for neurological disorders (Baer et al., 2009).

Environmental and Health Effects of Herbicides

Studies on herbicides like glyphosate highlight the importance of understanding the environmental and health impacts of chemical compounds. "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine," by virtue of its chemical structure, may warrant similar investigations to assess its safety and environmental persistence (Van Bruggen et al., 2018).

Glycine and Human Health

Glycine has diverse roles in human health, from acting as a neurotransmitter to participating in metabolic pathways. Understanding the biological activity and therapeutic potential of derivatives like "N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine" could contribute to developing new treatments for various health conditions (Zhong et al., 2003).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-12(16)13(8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOOFHFEADLBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycine

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